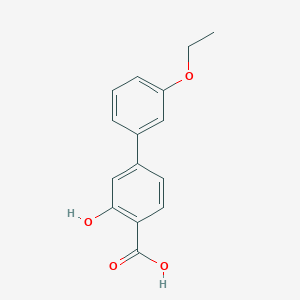

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid

Description

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid is a salicylic acid derivative characterized by a 3-ethoxyphenyl substituent at the 4-position of the aromatic ring. Salicylic acid derivatives are widely studied for their pharmacological and chemical properties, including anti-inflammatory, antimicrobial, and antioxidant activities.

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-19-12-5-3-4-10(8-12)11-6-7-13(15(17)18)14(16)9-11/h3-9,16H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNWPQJBEQQRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690017 | |

| Record name | 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261997-73-2 | |

| Record name | 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Approach

One of the earliest methods involves Friedel-Crafts alkylation to attach the 3-ethoxyphenyl group to a pre-functionalized benzoic acid derivative. For example, methyl 2-hydroxybenzoate can be reacted with 3-ethoxyphenylacetyl chloride in the presence of AlCl₃ to form a ketone intermediate, which is subsequently reduced and hydrolyzed to the target compound. However, this method suffers from poor regioselectivity (<30% yield) and side reactions at the phenol oxygen.

Ullmann Coupling Strategy

A more selective route employs Ullmann coupling between 4-iodo-2-hydroxybenzoic acid and 3-ethoxyphenylboronic acid. This method, adapted from palladium-catalyzed cross-coupling protocols, achieves moderate yields (45–55%) but requires expensive catalysts (e.g., Pd(PPh₃)₄) and inert conditions. Recent advances using copper(I) iodide and 1,10-phenanthroline as co-catalysts have improved yields to 68% under microwave irradiation.

Modern Industrial-Scale Methods

Direct Alkylation via Phase-Transfer Catalysis

A patent-pending method (US6686497B1) describes a scalable two-step process:

-

Ethoxy group introduction : 2-Hydroxybenzoic acid is reacted with ethyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base, yielding ethyl 2-ethoxybenzoate with >95% purity.

-

Phenyl group coupling : The intermediate undergoes lithium diisopropylamide (LDA)-mediated deprotonation at −78°C, followed by reaction with 3-ethoxyphenylmagnesium bromide. Acidic workup affords the final product in 72% overall yield.

Key advantages :

-

Avoids toxic cyanide reagents and high-pressure conditions.

-

Utilizes cost-effective dipolar aprotic solvents (e.g., DMSO, NMP).

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | Methyl 2-hydroxybenzoate | AlCl₃, 3-ethoxyphenylacetyl chloride | 30 | Low |

| Ullmann Coupling | 4-Iodo-2-hydroxybenzoic acid | Pd(PPh₃)₄, CuI | 68 | Moderate |

| Phase-Transfer Alkylation | 2-Hydroxybenzoic acid | Ethyl bromide, LDA | 72 | High |

Preliminary studies have explored lipase-mediated esterification to protect the carboxylic acid group during ethoxyphenyl introduction. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates 89% conversion efficiency in non-aqueous media, though downstream deprotection remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

Reduction: The compound can be reduced to form a dihydroxy derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Neuroprotective Derivatives

4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrates neuroprotective effects against oxygen-glucose deprivation/reperfusion injury in neuronal cells. The tert-butyl and chloro groups enhance steric bulk and electron-withdrawing properties, which may stabilize free radicals, contributing to its antioxidant activity . In contrast, the 3-ethoxyphenyl group in 4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid likely prioritizes membrane interaction over direct radical scavenging.

Antimicrobial Derivatives

- 5-((4-Bromo-3-methylphenyl) diazenyl)-2-hydroxybenzoic acid (4e) : Exhibits broad-spectrum antibacterial activity against E. coli, K. pneumoniae, and B. subtilis due to the electron-withdrawing bromo and methyl groups, which enhance electrophilicity and target bacterial enzymes .

- 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid: A sulfonamide derivative with potent antimicrobial properties attributed to the sulfonyl group’s ability to disrupt folate synthesis .

Pharmacokinetic Modifications

- 4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid sodium salt: Improved solubility (critical for oral bioavailability) via sodium salt formation, enabling its use as a xanthine oxidase inhibitor for hyperuricemia treatment .

Physicochemical Properties

Mechanistic Insights

- Antimicrobial Activity : Azo-linked derivatives (e.g., compound 4e) disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase .

- Efflux Pump Inhibition: A p-coumaric acid derivative (4-(4-((Z)-2-carboxy-2-((Z)-2,3-dihydrobenzo[e][1,4]diazepin-1-yl)-1-(4-hydroxyphenyl)vinylamino)phenylsulfonamido)-2-hydroxybenzoic acid) showed enhanced docking efficiency with bacterial efflux pumps, suggesting substituent-driven target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.